molecular formula C25H26N4O4 B14965899 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide

Cat. No.: B14965899
M. Wt: 446.5 g/mol
InChI Key: YTHOPLMXABTHGC-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide is unique due to its specific combination of structural features, including the benzofuro[3,2-d]pyrimidine core, the piperidine ring, and the dimethoxybenzyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H26N4O4/c1-31-18-7-8-20(32-2)17(13-18)14-26-25(30)16-9-11-29(12-10-16)24-23-22(27-15-28-24)19-5-3-4-6-21(19)33-23/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,26,30)

InChI Key

YTHOPLMXABTHGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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